Enhanced Lipophilicity (ΔLogP = +0.5) Drives Improved Membrane Permeability Relative to Non-Fluorinated Benzyl Analog
The presence of the 4-fluorobenzyl ether group in the target compound increases lipophilicity compared to its non-fluorinated counterpart, 4′-benzyloxy-3′-nitroacetophenone. This is reflected in the computed LogP values: the fluorinated derivative exhibits an XLogP3-AA of 3.0 [1], while the non-fluorinated analog has a computed LogP of approximately 2.5 . This ΔLogP of +0.5 is significant in medicinal chemistry, as it can enhance passive membrane permeability and oral bioavailability without exceeding the typical drug-likeness threshold (LogP < 5) [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | 4′-Benzyloxy-3′-nitroacetophenone (CAS 14347-05-8), LogP ≈ 2.5 |
| Quantified Difference | ΔLogP = +0.5 (increase of ~20%) |
| Conditions | Computed values (XLogP3 for target; estimated for comparator) |
Why This Matters
Higher lipophilicity (without exceeding LogP >5) correlates with improved membrane permeability, a critical parameter for lead optimization in drug discovery.
- [1] PubChem CID 2737280: 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone. XLogP3-AA = 3.0. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
